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molecular formula C5H10N2O2 B1346687 1-(2-Hydroxyethyl)-2-imidazolidinone CAS No. 3699-54-5

1-(2-Hydroxyethyl)-2-imidazolidinone

Cat. No. B1346687
M. Wt: 130.15 g/mol
InChI Key: HBAIZGPCSAAFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307058B1

Procedure details

A mixture of 93.3 g of 2-(2-aminoethylamino)ethanol (0.9 moles) and 52.1 g of urea (0.87 moles) was heated slowly to 230° C. with stirring. The evolution of ammonia began when the temperature reached 130° C. The reaction mixture was heated at 230° C. for 2 hours. The mixture solidified to a light-yellow solid after it had cooled to room temperature to afford 110.5 g of hydroxyethylethyleneurea. Recrystallized from acetone, M.P.: 55-57.5° C.; 1H NMR (DMSO-d6): δ6.3 (s, 1H), 4.6 (s, 1H), 3.5-3.0 (m, 8H).
Quantity
93.3 g
Type
reactant
Reaction Step One
Name
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][OH:7].N[C:9](N)=[O:10].N>>[CH2:2]1[NH:1][C:9](=[O:10])[N:4]([CH2:5][CH2:6][OH:7])[CH2:3]1

Inputs

Step One
Name
Quantity
93.3 g
Type
reactant
Smiles
NCCNCCO
Name
Quantity
52.1 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 130° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 230° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
had cooled to room temperature

Outcomes

Product
Name
Type
product
Smiles
C1CN(C(=O)N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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